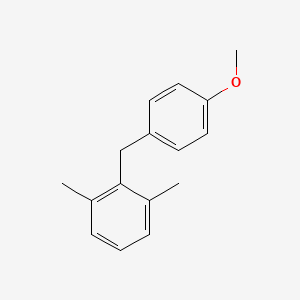
2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-2-Dibromovinyl)-1-nitronaphthalene is an organic compound characterized by the presence of a dibromovinyl group attached to a nitronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-2-Dibromovinyl)-1-nitronaphthalene typically involves the reaction of 2-nitronaphthalene with tetrabromomethane and a phosphine reagent under controlled conditions. One common method is the Corey-Fuchs reaction, where 2-nitronaphthalene is treated with carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures . The reaction proceeds through the formation of a dibromoalkene intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of 2-(2-2-Dibromovinyl)-1-nitronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-2-Dibromovinyl)-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Common Reagents and Conditions
Reduction: Electrochemical reduction in a DMF solution using a platinum cathode.
Substitution: Reactions with nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-ethynylnaphthalene, 2-(bromoethynyl)naphthalene.
Substitution: Various substituted naphthalene derivatives.
Oxidation: Oxidized naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(2-2-Dibromovinyl)-1-nitronaphthalene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-(2-2-Dibromovinyl)-1-nitronaphthalene involves its interaction with molecular targets through its dibromovinyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Dibromovinyl)furan
- 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile
- 2-(2,2-Dibromovinyl)naphthalene
Uniqueness
2-(2-2-Dibromovinyl)-1-nitronaphthalene is unique due to the presence of both a dibromovinyl group and a nitronaphthalene core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C12H7Br2NO2 |
|---|---|
Peso molecular |
357.00 g/mol |
Nombre IUPAC |
2-(2,2-dibromoethenyl)-1-nitronaphthalene |
InChI |
InChI=1S/C12H7Br2NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15(16)17/h1-7H |
Clave InChI |
RPENJEXXZXQDBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)


